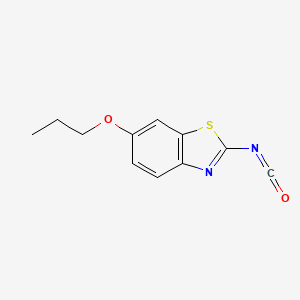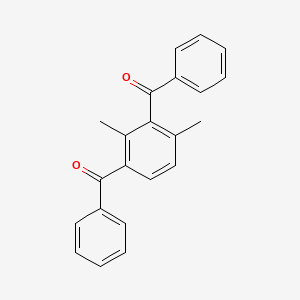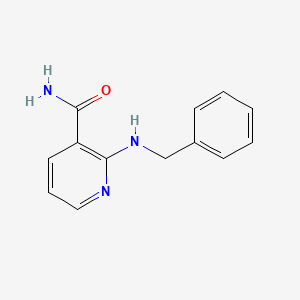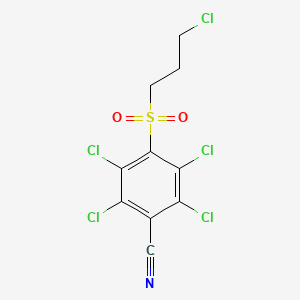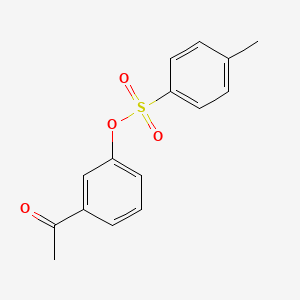
3-(Triphenylgermyl)prop-2-ynal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Triphenylgermyl)prop-2-ynal is an organogermanium compound with the molecular formula C21H16GeO It contains a triphenylgermyl group attached to a prop-2-ynal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Triphenylgermyl)prop-2-ynal typically involves the reaction of triphenylgermanium chloride with a suitable alkyne precursor under specific conditions. One common method is the reaction of triphenylgermanium chloride with propargyl alcohol in the presence of a base such as sodium hydride. The reaction proceeds through the formation of a germylated intermediate, which is then oxidized to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Triphenylgermyl)prop-2-ynal undergoes various chemical reactions, including:
Oxidation: The aldehyde group in the compound can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The triphenylgermyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(Triphenylgermyl)prop-2-ynoic acid.
Reduction: 3-(Triphenylgermyl)prop-2-ynol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(Triphenylgermyl)prop-2-ynal has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an anticancer agent.
Mechanism of Action
The mechanism of action of 3-(Triphenylgermyl)prop-2-ynal involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Propiolaldehyde: A simpler compound with similar functional groups but lacking the triphenylgermyl moiety.
Triphenylgermanium chloride: A precursor used in the synthesis of 3-(Triphenylgermyl)prop-2-ynal.
Uniqueness
This compound is unique due to the presence of both the triphenylgermyl group and the prop-2-ynal moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
57523-60-1 |
|---|---|
Molecular Formula |
C21H16GeO |
Molecular Weight |
357.0 g/mol |
IUPAC Name |
3-triphenylgermylprop-2-ynal |
InChI |
InChI=1S/C21H16GeO/c23-18-10-17-22(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16,18H |
InChI Key |
LLIKLKMRGLYOJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Ge](C#CC=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


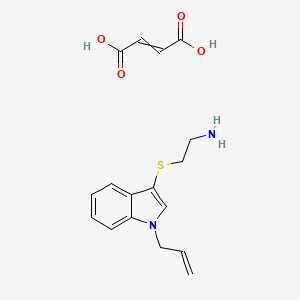
![2-{4-[2-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)ethenyl]phenyl}-1,3-benzoxazole](/img/structure/B14622615.png)
![2-Ethenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14622616.png)
![[Chloro(dichlorophosphoryl)methyl]benzene](/img/structure/B14622618.png)
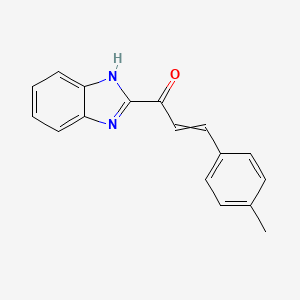
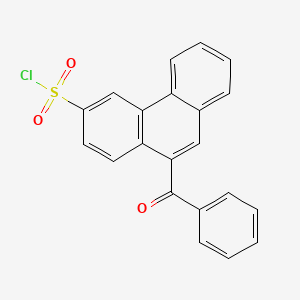
![6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14622640.png)

